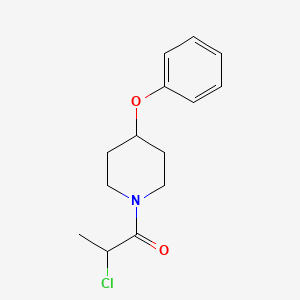![molecular formula C19H16N2O5 B10871945 2-{[(2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10871945.png)
2-{[(2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound with a complex structure that includes a cyano group, a dimethoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propenoyl Intermediate: The reaction begins with the formation of the propenoyl intermediate by reacting 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-8-7-12(17(10-14)26-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b13-9+ |
InChI Key |
LOMPNFQSWBFQQN-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B10871864.png)

![6-(3,5-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871878.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10871888.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10871895.png)
![9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B10871901.png)
![5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10871909.png)
![(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine](/img/structure/B10871916.png)
![11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one](/img/structure/B10871919.png)
![ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10871924.png)
![3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10871926.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871927.png)
![8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10871932.png)
![2-(4-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871935.png)
